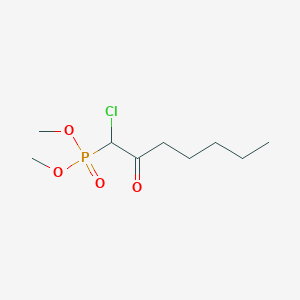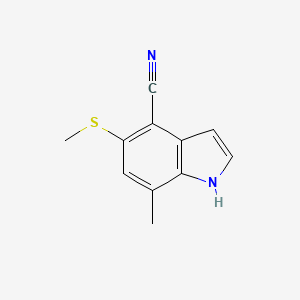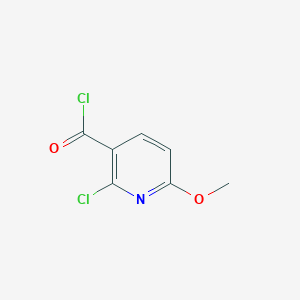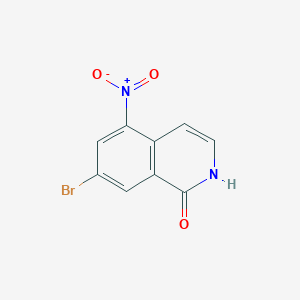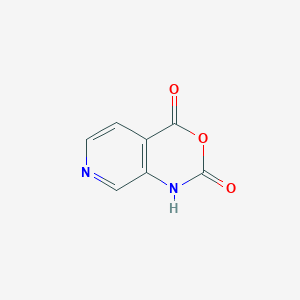
7-AZAISATOIC ANHYDRIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-AZAISATOIC ANHYDRIDE is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by a fused ring system that includes a pyridine ring and an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-AZAISATOIC ANHYDRIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxylic acid under acidic conditions to form the oxazine ring . Another approach includes the use of Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . The reaction conditions often require the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-AZAISATOIC ANHYDRIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.
Aplicaciones Científicas De Investigación
7-AZAISATOIC ANHYDRIDE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-AZAISATOIC ANHYDRIDE involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
7-AZAISATOIC ANHYDRIDE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound also contains a fused ring system and exhibits similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazine: This compound shares the oxazine ring and has been studied for its chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H4N2O3 |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
1H-pyrido[3,4-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-1-2-8-3-5(4)9-7(11)12-6/h1-3H,(H,9,11) |
Clave InChI |
CRQKHMDIYZJEGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=O)OC(=O)N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)
![2-Propenoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester](/img/structure/B8676045.png)
![tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8676051.png)




